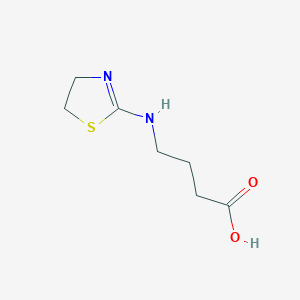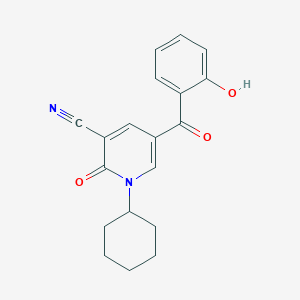![molecular formula C17H27N3O B2852714 (E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide CAS No. 2411323-07-2](/img/structure/B2852714.png)
(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide, commonly known as DMABN, is a synthetic compound that belongs to the class of organic compounds called amides. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
科学研究应用
DMABN has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are proteins that play a crucial role in the regulation of various cellular processes, including calcium signaling and neurotransmitter release. DMABN has been used as a tool to study the role of sigma-1 receptors in various physiological and pathological conditions, including depression, anxiety, and neurodegenerative diseases.
作用机制
DMABN acts as a selective sigma-1 receptor agonist, which means that it binds to and activates these receptors. This activation leads to the modulation of various signaling pathways, including the inhibition of voltage-gated calcium channels and the regulation of intracellular calcium levels. Sigma-1 receptor activation has been shown to have neuroprotective effects and to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
DMABN has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the induction of neuroprotective effects. It has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and pain-related conditions.
实验室实验的优点和局限性
One of the main advantages of DMABN is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of DMABN is its potential toxicity, which can limit its use in in vivo experiments. Additionally, DMABN has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of DMABN. One potential area of research is the development of new sigma-1 receptor agonists with improved pharmacokinetic properties and reduced toxicity. Another area of research is the study of the role of sigma-1 receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Finally, the potential use of DMABN as a therapeutic agent for various inflammatory and pain-related conditions should be explored further.
合成方法
DMABN can be synthesized using a variety of methods, but the most common one involves the reaction between 4-methylacetophenone and N,N-dimethylformamide dimethyl acetal in the presence of sodium hydride. This reaction results in the formation of DMABN as a yellowish oil, which can be purified using column chromatography.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14-8-10-15(11-9-14)16(13-20(4)5)18-17(21)7-6-12-19(2)3/h6-11,16H,12-13H2,1-5H3,(H,18,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEINWQPIGWTQZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(C)C)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CN(C)C)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)



![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2852652.png)
